3-(Furan-2-yl)thiophene-2-carboxylic acid
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Overview
Description
3-(Furan-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features both furan and thiophene rings. These rings are fused to a carboxylic acid group, making it a unique and versatile molecule in organic chemistry. The furan ring consists of a five-membered aromatic ring with one oxygen atom, while the thiophene ring is a five-membered ring containing a sulfur atom. The combination of these two rings imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Coupling of Furan and Thiophene Rings: The furan and thiophene rings can be coupled using Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative of furan is reacted with a halogenated thiophene in the presence of a palladium catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of a methyl group on the thiophene ring using potassium permanganate or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols, and electrophiles such as alkyl halides.
Major Products
Scientific Research Applications
3-(Furan-2-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)thiophene-2-carboxylic acid depends on its specific application:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes, leading to cell death.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Contains only the furan ring and a carboxylic acid group.
Thiophene-2-carboxylic acid: Contains only the thiophene ring and a carboxylic acid group.
3-(Thiophen-2-yl)furan-2-carboxylic acid: A structural isomer with the positions of the furan and thiophene rings swapped.
Uniqueness
3-(Furan-2-yl)thiophene-2-carboxylic acid is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C9H6O3S |
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Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-(furan-2-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H6O3S/c10-9(11)8-6(3-5-13-8)7-2-1-4-12-7/h1-5H,(H,10,11) |
InChI Key |
YUSQDRCRGDVZDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
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